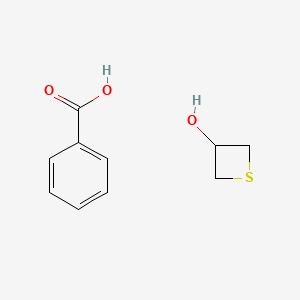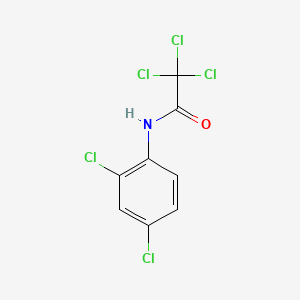![molecular formula C15H12O3 B14686321 Phenol, 2-[(3-phenyloxiranyl)carbonyl]- CAS No. 25518-22-3](/img/structure/B14686321.png)
Phenol, 2-[(3-phenyloxiranyl)carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-[(3-phenyloxiranyl)carbonyl]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group attached to a 2-[(3-phenyloxiranyl)carbonyl] moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(3-phenyloxiranyl)carbonyl]- typically involves the reaction of phenol with an appropriate epoxide and a carbonyl compound. One common method is the reaction of phenol with 3-phenyloxirane in the presence of a catalyst to form the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid (e.g., boron trifluoride etherate) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of Phenol, 2-[(3-phenyloxiranyl)carbonyl]- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
Phenol, 2-[(3-phenyloxiranyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid or sulfuric acid can be used for nitration or sulfonation reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
Phenol, 2-[(3-phenyloxiranyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Phenol, 2-[(3-phenyloxiranyl)carbonyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the epoxide and carbonyl groups can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Phenol, 2-[(3-phenyloxiranyl)carbonyl]- can be compared with other similar compounds such as:
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Epoxides: Compounds containing an oxirane ring, which can undergo similar reactions as the epoxide group in Phenol, 2-[(3-phenyloxiranyl)carbonyl]-.
Carbonyl Compounds: Compounds with a carbonyl group, which can participate in similar reduction and oxidation reactions.
特性
CAS番号 |
25518-22-3 |
|---|---|
分子式 |
C15H12O3 |
分子量 |
240.25 g/mol |
IUPAC名 |
(2-hydroxyphenyl)-(3-phenyloxiran-2-yl)methanone |
InChI |
InChI=1S/C15H12O3/c16-12-9-5-4-8-11(12)13(17)15-14(18-15)10-6-2-1-3-7-10/h1-9,14-16H |
InChIキー |
WTHRQTPREPZROJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



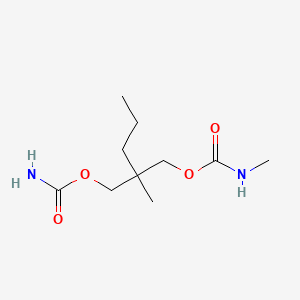

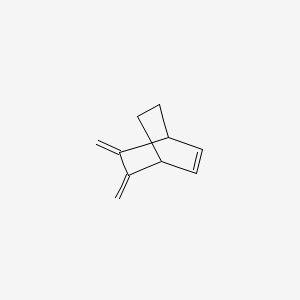
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)

![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
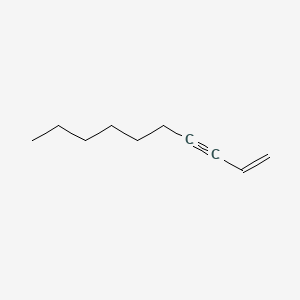

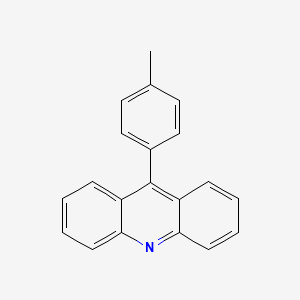
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
